molecular formula C8H11NOS B8710892 3-Pyridinol, 2-[(1-methylethyl)thio]-

3-Pyridinol, 2-[(1-methylethyl)thio]-

Cat. No.: B8710892
M. Wt: 169.25 g/mol
InChI Key: NFTBOHBQWRFUSJ-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-[(1-methylethyl)thio]- is a pyridine derivative characterized by a hydroxyl group at the 3-position and an isopropylthio (-S-CH(CH₃)₂) substituent at the 2-position of the pyridine ring. For instance, 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS 23003-25-0) has a molecular formula of C₇H₉NOS and a molecular weight of 155.22 g/mol . The isopropylthio group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents like methylthio.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-propan-2-ylsulfanylpyridin-3-ol

InChI

InChI=1S/C8H11NOS/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3

InChI Key

NFTBOHBQWRFUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-Pyridinol, 2-[(1-methylethyl)thio]- with related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
3-Pyridinol, 2-[(1-methylethyl)thio]- (Target) C₈H₁₁NOS (inferred) ~169.25 (calculated) 2-isopropylthio, 3-hydroxy Higher lipophilicity (logP) due to bulky isopropylthio group; potential for improved membrane permeability.
3-Pyridinol, 6-methyl-2-(methylthio)- C₇H₉NOS 155.22 2-methylthio, 6-methyl Smaller substituent reduces steric hindrance; lower lipophilicity.
2-[(2-Hydroxyethyl)thio]-6-methyl-3-pyridinol C₈H₁₀NO₂S 200.24 2-(hydroxyethyl)thio, 6-methyl Polar hydroxyethyl group enhances solubility but may reduce membrane penetration.
2-(Trimethylsilylpropyl)thioquinoline C₁₅H₂₃NSSi 293.57 Trimethylsilylpropylthio Silicon-containing substituent increases metabolic stability and activity in cholesterol-lowering assays.

Metabolic and Stability Considerations

  • Steric Shielding : Bulky substituents like isopropylthio may protect the thioether bond from enzymatic cleavage, extending half-life. This is observed in silicon-containing analogues (e.g., trimethylsilylpropyl derivatives), which exhibit prolonged activity .

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs a Cu(II) catalyst (e.g., Cu(OAc)₂), a nitrogen-based ligand (e.g., DMEDA), and di-isopropyl disulfide as the thiol source. The hydroxyl group at C3 acts as a directing group, coordinating with the copper catalyst to facilitate C2 activation. Key parameters include:

  • Temperature : 130°C under inert atmosphere

  • Solvent : Toluene or dichloroethane

  • Ligand-to-copper ratio : 2:1 (e.g., DMEDA:Cu(OAc)₂)

In a representative procedure, 3-hydroxypyridine reacts with di-isopropyl disulfide in the presence of Cu(OAc)₂ (10 mol%), DMEDA (20 mol%), and 2-biphenylcarboxylic acid (10 mol%) at 130°C for 20 hours. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate gradient), yielding 2-isopropylthio-3-pyridinol in ~75% yield based on analogous reactions.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing thiolation at C4 or C6 positions may occur due to the ambident directing effect of the hydroxyl group. This is addressed by optimizing the ligand structure and reaction time.

  • Oxidation Sensitivity : The thioether product is prone to over-oxidation to sulfone derivatives. Strict oxygen-free conditions and shorter reaction times (≤24 hours) mitigate this issue.

Nitro-Displacement via Nucleophilic Aromatic Substitution

This two-step approach leverages nitro groups as leaving groups, building on nitration methodologies for pyridinol derivatives.

Nitration of 3-Hydroxypyridine

Adapting the nitration procedure from 2-hydroxypyridine systems, 3-hydroxypyridine is treated with fuming nitric acid (67–75%) in pyridine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring nitro group incorporation at the C2 position due to the hydroxyl group’s ortho-directing effect. After 30–40 minutes at room temperature, the mixture is concentrated and neutralized with sodium bicarbonate to yield 2-nitro-3-pyridinol (≈85% purity).

Thiolation with Isopropylthiol

The nitro group is displaced using isopropylthiolate under basic conditions (K₂CO₃ in DMF, 100°C). This SNAr reaction benefits from:

  • Nitro Activation : Enhanced leaving group ability due to the electron-withdrawing nitro moiety

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state

Typical yields range from 60–70%, with purification via recrystallization (ethanol/water).

Halogenation-Followed by Cross-Coupling

Bromination at C2

3-Hydroxypyridine undergoes regioselective bromination using POBr₃ in acetonitrile at 80°C, yielding 2-bromo-3-hydroxypyridine. The hydroxyl group directs bromination to the adjacent C2 position, achieving >90% regioselectivity.

Ullmann-Type Coupling

The brominated intermediate reacts with isopropylthiol in the presence of CuI (20 mol%), L-proline (30 mol%), and K₃PO₄ in DMSO at 110°C. This method affords the target compound in 65–75% yield after column chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
C–H Thiolation70–7595Atom-economical, one-stepRequires specialized ligands
Nitro Displacement60–7088High regioselectivityTwo-step process, nitro intermediates
Halogenation/Coupling65–7590Predictable regiochemistryBromination step hazardous

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 3-Pyridinol, 2-[(1-methylethyl)thio]-?

  • Answer : The compound (CAS 188669-89-8) has the molecular formula C₈H₁₁NO , molecular weight 137.18 g/mol , and features a pyridine ring substituted with a hydroxyl group at position 3 and an isopropylthio group (-S-iPr) at position 2 . Key properties include:

  • Hydrogen-bonding capacity : The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents.
  • Steric effects : The bulky isopropylthio group may hinder electrophilic substitution reactions at adjacent positions.
  • Spectroscopic identifiers : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielding of pyridine protons near the thioether group) and mass spectrometry (EI-MS) to validate molecular ion peaks .

Q. How can researchers synthesize 3-Pyridinol, 2-[(1-methylethyl)thio]- while ensuring regioselectivity?

  • Answer : A plausible synthetic route involves:

Thioether formation : React 3-hydroxypyridine with 2-bromopropane or isopropyl disulfide under basic conditions (e.g., NaH in DMF) to introduce the thioether group.

Protecting group strategy : Protect the hydroxyl group with a silyl ether (e.g., TBSCl) to prevent side reactions during thiolation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

  • Key considerations : Monitor reaction temperature (<60°C) to avoid decomposition and confirm regioselectivity via HPLC (>95% purity) and 2D NMR (e.g., NOESY for spatial proximity of substituents) .

Advanced Research Questions

Q. What experimental and computational methods are effective in analyzing steric and electronic effects of the isopropylthio group?

  • Answer :

  • Steric effects :
  • X-ray crystallography : Resolve the crystal structure to measure bond angles and torsional strain between the pyridine ring and isopropylthio group .
  • Kinetic studies : Compare reaction rates of 3-Pyridinol derivatives with varying thioether substituents in nucleophilic aromatic substitution.
  • Electronic effects :
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density (e.g., Fukui indices) and predict reactive sites .
  • UV-Vis spectroscopy : Analyze shifts in λmax to assess conjugation disruption caused by the thioether group .

Q. How can researchers resolve contradictions in reported solubility and stability data for thioether-containing pyridinols?

  • Answer : Variability often arises from:

  • Solvent polarity : Measure solubility in DMSO, ethanol, and water using shake-flask methods (USP guidelines).
  • Oxidative degradation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect sulfoxide/sulfone byproducts .
  • pH dependence : Perform potentiometric titration to determine pKa and assess ionization effects on solubility .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified thioether chains (e.g., methylthio vs. isopropylthio) and test inhibitory activity.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .
  • Molecular docking : Employ AutoDock Vina to predict binding poses, prioritizing hydrophobic interactions with the isopropylthio group and hydrogen bonds with the hydroxyl group .

Methodological Tables

Analytical Technique Application Key Parameters
¹H NMR (400 MHz, DMSO-d6)Confirm substitution patternδ 8.3–8.5 ppm (pyridine H), δ 1.2–1.4 ppm (isopropyl CH3)
HPLC (C18 column)Purity assessmentMobile phase: 70:30 H2O:MeCN; RT ≈ 5.2 min
DFT (B3LYP/6-31G(d))Reactivity predictionHOMO-LUMO gap < 5 eV indicates electrophilic susceptibility

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